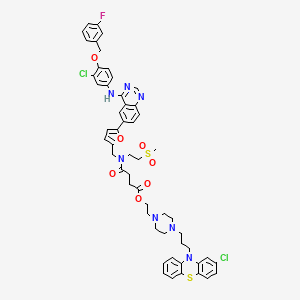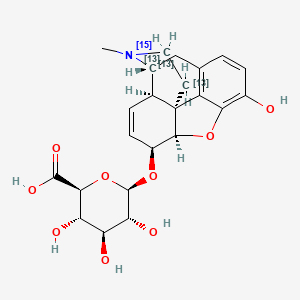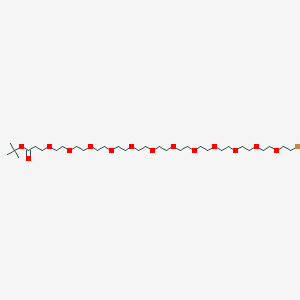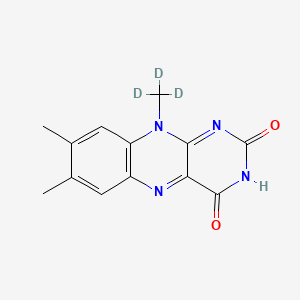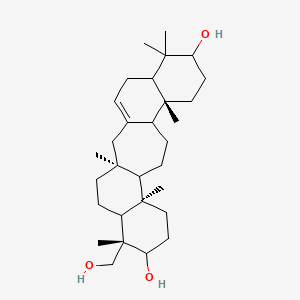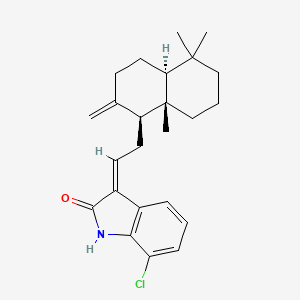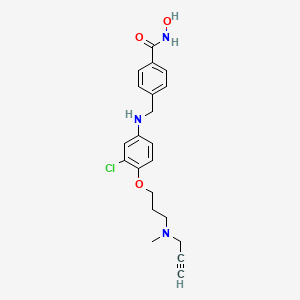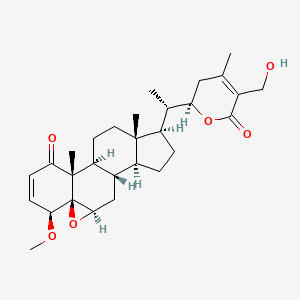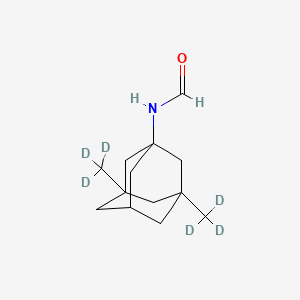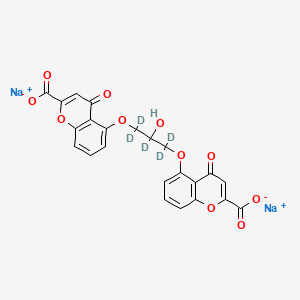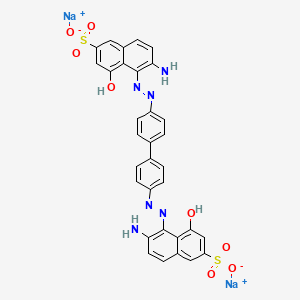
Direct Violet 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Violet 1, also known as C.I. This compound, is an azo dye widely used in the textile industry. It is known for its vibrant violet color and is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. The compound has the chemical formula C32H22N6Na2O8S2 and a molecular weight of 728.66 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Direct Violet 1 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound, typically containing hydroxyl or amino groups, to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the diazotization and coupling reactions are carried out under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final dye product .
Analyse Des Réactions Chimiques
Types of Reactions: Direct Violet 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: The major products include carboxylic acids and quinones.
Reduction: The major products are aromatic amines.
Substitution: The products depend on the substituent introduced, such as halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
Direct Violet 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential antiviral properties, particularly against SARS-CoV-2.
Mécanisme D'action
The mechanism of action of Direct Violet 1 involves its interaction with specific molecular targets. For instance, it inhibits the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, thereby blocking viral entry into host cells. This inhibition is achieved through the disruption of protein-protein interactions, with an inhibitory concentration (IC50) in the micromolar range .
Comparaison Avec Des Composés Similaires
Direct Violet 1 can be compared with other azo dyes such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to exhibit strong binding affinity to certain biological targets, making it a potential candidate for antiviral research. Additionally, its vibrant violet color and good dyeing properties make it a preferred choice in the textile industry .
Propriétés
Formule moléculaire |
C32H22N6Na2O8S2 |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
VDRKHPFIMDTBNX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


